molecular formula C15H25N3O3S B2876032 N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide CAS No. 2094407-83-5

N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide

Cat. No. B2876032
CAS RN: 2094407-83-5
M. Wt: 327.44
InChI Key: KLLBADOFTNKYFW-UHFFFAOYSA-N
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Description

N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide (also known as DBMP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBMP is a pyrimidine derivative that has been studied for its ability to inhibit certain enzymes and pathways in the body.

Mechanism of Action

DBMP works by inhibiting the activity of certain enzymes and pathways in the body. Specifically, it acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the synthesis of pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHODH, DBMP can prevent the proliferation of cancer cells and modulate various physiological processes.
Biochemical and Physiological Effects:
DBMP has been shown to have various biochemical and physiological effects in the body. In cancer cells, DBMP can induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In the brain, DBMP can modulate neurotransmitter levels, leading to improved cognitive function and memory. In the immune system, DBMP can inhibit the production of certain cytokines, leading to reduced inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using DBMP in lab experiments is its specificity for DHODH, which allows for targeted inhibition of this enzyme. However, one limitation is that DBMP can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DBMP. One potential avenue is the development of new derivatives of DBMP that have improved pharmacological properties. Another direction is the investigation of DBMP's potential in treating other diseases such as autoimmune disorders and viral infections. Additionally, further studies are needed to fully understand the mechanisms underlying DBMP's effects on the body.

Synthesis Methods

DBMP can be synthesized through a multi-step process that involves reacting various chemicals such as butylamine, methanesulfonyl chloride, and 2,3-dimethylpyridine with each other. The resulting product is then purified and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DBMP has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, DBMP has been shown to inhibit the growth of certain cancer cells by blocking the activity of enzymes that are essential for cell division. In neurology, DBMP has been studied for its potential to enhance cognitive function and memory by modulating certain neurotransmitters in the brain. In immunology, DBMP has been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.

properties

IUPAC Name

N,N-dibutyl-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-5-7-9-18(10-8-6-2)14(19)13-12(3)11-16-15(17-13)22(4,20)21/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLBADOFTNKYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=NC(=NC=C1C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide

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